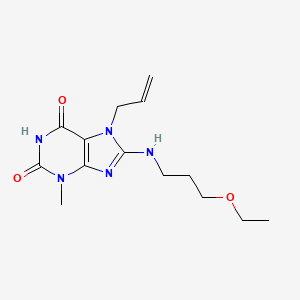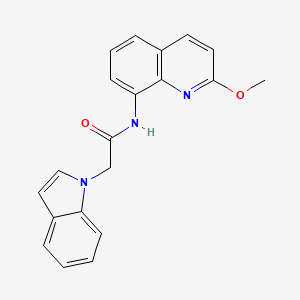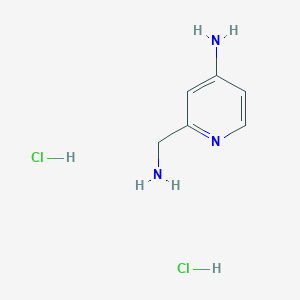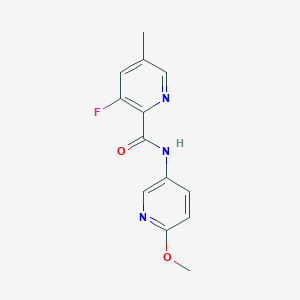![molecular formula C16H15N3O2 B2508429 N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide CAS No. 1385450-67-8](/img/structure/B2508429.png)
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzamide derivatives often involves direct acylation reactions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, other benzamide compounds were derived from reactions involving ortho-toluylchloride and amines . These methods suggest that the synthesis of "N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide" would likely follow a comparable acylation pathway, utilizing appropriate starting materials and conditions.
Molecular Structure Analysis
X-ray single crystallography is a common technique used to determine the solid-state properties of benzamide derivatives . The molecular structure of these compounds is often characterized by the presence of internal hydrogen bonding, which can contribute to the rigidity of the molecule . Theoretical methods such as density functional theory (DFT) calculations are also employed to predict the molecular geometry and electronic properties .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. For example, they can exhibit colorimetric sensing behavior through mechanisms such as deprotonation-enhanced intramolecular charge transfer (ICT) . Additionally, they can undergo reactions with carbon disulfide in the presence of sodium hydride and alkylating agents to afford substituted aminoketene dithioacetals .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These compounds can show color transitions in response to specific anions, indicating their potential as colorimetric sensors . Spectroscopic techniques such as IR, UV-Vis, and NMR are used to characterize vibrational frequencies and chemical shifts, providing insights into the functional groups present . Theoretical calculations can further elucidate properties such as HOMO and LUMO energies, molecular electrostatic potential (MEP), and potential energy surface (PES) scans .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study by Younes et al. (2020) detailed the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions. The solid-state properties of these compounds were examined using X-ray crystallography, highlighting their potential in colorimetric sensing due to a drastic color transition in response to fluoride anions, attributed to a deprotonation-enhanced charge transfer mechanism (Younes et al., 2020). This study showcases the structural intricacies and applications of benzamide derivatives in developing sensing materials.
Chemical Behavior and Applications
The electrochemical behavior of benzamide derivatives, including their reactivity and potential as electrophysiological agents, has been explored in various contexts. Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, demonstrating their potency as class III electrophysiological agents comparable to sematilide, a selective agent undergoing clinical trials (Morgan et al., 1990). These findings indicate the therapeutic potential of benzamide derivatives in treating cardiac arrhythmias.
Biological Evaluation and Therapeutic Potential
Adam et al. (2016) synthesized and characterized 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, revealing its antibacterial activity against both gram-positive and gram-negative bacteria. This study underscores the antimicrobial potential of benzamide derivatives, suggesting their application in developing new antibacterial agents (Adam et al., 2016).
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-5-6-15(10-19-12)21-11-13-3-2-4-14(9-13)16(20)18-8-7-17/h2-6,9-10H,8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEDQBAUUOTTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2508351.png)

![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)
![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)




